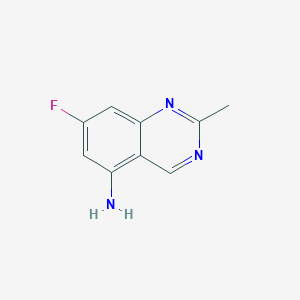

7-Fluoro-2-methylquinazolin-5-amine

Description

Properties

CAS No. |

825654-64-6 |

|---|---|

Molecular Formula |

C9H8FN3 |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

7-fluoro-2-methylquinazolin-5-amine |

InChI |

InChI=1S/C9H8FN3/c1-5-12-4-7-8(11)2-6(10)3-9(7)13-5/h2-4H,11H2,1H3 |

InChI Key |

DKMWPODBNHOMHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=N1)N)F |

Origin of Product |

United States |

Computational and Theoretical Studies on 7 Fluoro 2 Methylquinazolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 7-Fluoro-2-methylquinazolin-5-amine. These methods provide a theoretical framework to understand the molecule's behavior and properties.

Detailed research findings from studies on related quinazoline (B50416) derivatives indicate that DFT calculations are employed to optimize the molecular geometry and investigate electronic properties. bohrium.comresearchgate.net The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller energy gap suggests higher reactivity. aimspress.com For instance, in studies of similar heterocyclic compounds, the HOMO-LUMO gap has been calculated to understand the charge transfer interactions within the molecule. aimspress.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is another key aspect analyzed through quantum chemical calculations. The MEP map helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. researchgate.net In related compounds, MEP analysis has been used to understand the reactive behavior of the molecule, providing a visual representation of the charge distribution. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on Related Quinazoline Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 2.5 - 4.5 eV | Indicates chemical reactivity and stability. aimspress.com |

Molecular Dynamics Simulations for Conformational Behavior and Dynamic Binding Assessment

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational behavior of this compound and its dynamic interactions with biological targets. These simulations provide a time-dependent perspective of molecular motions and binding events.

For quinazoline derivatives, MD simulations are used to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.gov These simulations can reveal how the compound and its receptor partner adapt to each other over time, providing a more realistic model of the binding process. By analyzing the trajectory of the simulation, researchers can identify stable binding modes and key intermolecular interactions that are maintained throughout the simulation.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique extensively used to predict the preferred binding orientation of a ligand to a receptor. For this compound, docking studies are instrumental in identifying potential biological targets and understanding the specifics of its interactions.

Studies on analogous quinazoline derivatives have demonstrated the utility of molecular docking in predicting binding affinities and modes with various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and tubulin. scispace.comnih.govijcce.ac.ir These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scispace.comnih.gov For example, docking studies on similar compounds have shown interactions with key amino acid residues in the ATP-binding site of EGFR. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for Quinazoline Derivatives against EGFR

| Compound Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Quinazoline Derivative | -6.0 to -9.0 | Cys773, Met742, Lys721 nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For quinazoline derivatives, QSAR models have been developed to predict their anticancer activities. nih.govrsc.orgnih.gov These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive model. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.govresearchgate.net The statistical robustness of these models is typically evaluated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.netdoi.org

Theoretical Investigations into the Impact of Fluorine Substitution on Electronic Properties and Molecular Geometry

The introduction of a fluorine atom into the quinazoline scaffold, as in this compound, has profound effects on the molecule's electronic properties and geometry. Theoretical studies are crucial for understanding these effects.

The high electronegativity of fluorine can significantly alter the electron distribution within the molecule. This can influence the acidity/basicity of nearby functional groups and modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. bohrium.comresearchgate.net Theoretical DFT calculations on fluorinated quinazoline derivatives have been used to investigate these electronic perturbations and their impact on intermolecular interactions. bohrium.com The substitution of hydrogen with fluorine can also lead to changes in the preferred molecular conformation, which can in turn affect how the molecule binds to a biological target. bohrium.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Erlotinib (B232) |

| Gefitinib (B1684475) |

Structure Activity Relationship Sar Studies of 7 Fluoro 2 Methylquinazolin 5 Amine Derivatives

Influence of Fluoro Substitution at Position 7 on Molecular Recognition and Interactions

The introduction of a fluorine atom at the 7-position of the quinazoline (B50416) ring significantly impacts the molecule's properties, influencing its interactions with biological targets. benthamscience.comresearchgate.net This is attributed to the unique electronic and steric characteristics of fluorine. benthamscience.comnih.gov

Due to its small size, the fluorine atom generally imparts minimal steric hindrance, allowing the molecule to fit into receptor binding pockets without significant disruption. benthamscience.comnih.gov Electronically, fluorine is the most electronegative element, which can lead to several important effects. researchgate.net It can alter the acidity (pKa) of nearby functional groups, which can in turn affect the bioavailability of drugs containing an amine group. nih.gov The strong carbon-fluorine bond enhances metabolic stability by blocking sites that are susceptible to enzymatic degradation. nih.gov Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. benthamscience.comnih.gov The electronic effects of fluorine can also lead to favorable electrostatic and hydrogen-bonding interactions with receptor sites. benthamscience.com In some cases, a fluorine atom can act as a weak hydrogen bond acceptor, an interaction that can be modulated by the electronic properties of other substituents on the molecule. researchgate.net

The strategic placement of a fluorine atom on the quinazoline scaffold has been shown to modulate the affinity and selectivity for various molecular targets.

Epidermal Growth Factor Receptor (EGFR): Quinazoline derivatives are well-known inhibitors of EGFR, a key target in cancer therapy. nih.govnih.gov The presence of a fluorine atom can enhance the binding affinity of these inhibitors. Molecular modeling studies have shown that electronegative substituents on the quinazoline ring can promote optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, leading to enhanced inhibitory activity. nih.gov

Adenosine (B11128) A2B Receptor: The adenosine A2B receptor is implicated in inflammatory processes and cancer. nih.govuniversiteitleiden.nl While a broad range of substituents on the quinazoline ring generally results in non-selective adenosine receptor ligands, specific substitutions can lead to potent and selective A2B receptor antagonists. nih.gov For instance, a 7-methoxy group, which has different electronic properties than a fluoro group, was present in a potent A2B receptor antagonist. nih.gov The substitution pattern at the 7-position is critical for A2B selectivity, as other analogs with different 7-substituents were not selective. nih.gov

Cyclooxygenase-2 (COX-2): Quinazolinone-based compounds have been investigated as inhibitors of COX enzymes, which are involved in inflammation. nih.gov SAR studies of certain quinazolinone hybrids have indicated that halogenated phenyl substituents, including fluoro groups, at the 2-position can lead to more potent urease inhibitory activity, a related area of study. nih.gov While this is not direct evidence for COX-2, it highlights the general principle that fluorine substitution can enhance inhibitory potential.

Significance of Methyl Substitution at Position 2 in the Quinazoline Scaffold's SAR Profile

The methyl group at the 2-position of the quinazoline scaffold plays a significant role in defining the SAR profile of these compounds. nih.govnih.gov While seemingly simple, this small alkyl group can influence the molecule's conformation, lipophilicity, and interactions with target proteins.

In some QSAR models, a bulky substituent, such as a methyl group, at or near the 2-position of the quinoline (B57606) core (a related scaffold) has been shown to favor inhibitory activity against certain pathogens. nih.gov In the context of anticancer activity, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency. nih.gov The presence of a methyl group at C-2 is a common feature in many biologically active quinazoline derivatives, suggesting its importance for maintaining a favorable conformation for receptor binding. nih.gov

Positional Effects of Various Substituents on Quinazoline Core Modulatory Activity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of various substituents around the core scaffold. nih.govnih.gov

| Position | Type of Substituent | Influence on Activity |

| N-1 | Introduction of heterocyclic rings | Can lead to the development of compounds with antimicrobial properties. nih.gov |

| C-2 | Substituted aryl or alkyl groups | Influences antiproliferative activity and can be essential for antimicrobial action. nih.govnih.govresearchgate.net |

| C-4 | Amino or substituted amine groups | Often crucial for anticancer and antimicrobial activities. nih.gov The nature of the substituent at C-4 can determine selectivity for different receptors. nih.gov |

| C-5 | Polar groups like amino | Can enhance inhibitory activity through hydrogen bonding. nih.gov |

| C-6 | Halogens or electron-rich groups | Can promote anticancer and antimicrobial activities. nih.govresearchgate.net The substituent at C-6 can influence selectivity for HER2 over EGFR. nih.gov |

| C-7 | Methoxy or other groups | Can be critical for selectivity towards specific targets like the adenosine A2B receptor. nih.gov Modifications at this position can tune potency and specificity against RIPK2 and RIPK3. nih.gov |

| C-8 | Halogen atoms | Can improve antimicrobial activities. nih.gov |

This table illustrates that nearly every position on the quinazoline ring is a viable point for modification to optimize biological activity.

General Principles Governing Quinazoline Scaffold Optimization via SAR Methodologies

The optimization of the quinazoline scaffold through SAR methodologies is a cornerstone of modern drug discovery. nih.govmdpi.com This process involves a systematic approach to modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Key principles include:

Molecular Hybridization: Combining the quinazoline scaffold with other pharmacologically active molecules to create hybrid compounds with improved or dual-target activity. nih.gov

Targeted Substitutions: Introducing specific functional groups at defined positions to exploit known interactions with the target protein. For example, adding hydrogen bond donors or acceptors to match the receptor's binding site. nih.gov

Isosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.

Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule, locking it into a bioactive conformation.

QSAR and Molecular Modeling: Utilizing computational tools to predict the activity of novel analogs and to understand the molecular basis of their interactions with the target. nih.gov These models establish a correlation between the calculated properties of molecules and their experimentally determined biological activities. nih.gov

Through the iterative process of design, synthesis, and biological evaluation guided by these principles, medicinal chemists can effectively navigate the chemical space around the quinazoline scaffold to develop novel therapeutic agents. mdpi.com

Molecular Target Identification and Mechanistic Elucidation of 7 Fluoro 2 Methylquinazolin 5 Amine Derivatives

Quinazoline (B50416) Derivatives as Protein Kinase Inhibitors

The quinazoline core is a well-established pharmacophore for developing protein kinase inhibitors. nih.govnih.gov These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. tbzmed.ac.ir Consequently, quinazoline derivatives have been extensively investigated as inhibitors of several key protein kinases.

Quinazoline Derivatives as Inhibitors of Specific Kinases

Epidermal Growth Factor Receptor (EGFR): The quinazoline structure is a favorable scaffold for EGFR inhibitors due to its high affinity for the enzyme's active site. nih.govnih.gov Numerous quinazoline-based drugs, including gefitinib (B1684475) and erlotinib (B232), have been developed as EGFR inhibitors for cancer therapy. nih.govfrontiersin.org Research has focused on modifying the quinazoline core to target both wild-type and mutant forms of EGFR that confer treatment resistance. nih.govacs.org For instance, the introduction of a fluorine substituent at the C-2 position of a linked benzene (B151609) ring has been shown to be vital for inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a primary mediator of angiogenesis, the process of forming new blood vessels, VEGFR-2 is a crucial target in cancer treatment. tbzmed.ac.irjst.go.jp Quinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. jst.go.jpnih.govekb.eg Some derivatives exhibit dual inhibitory activity against both EGFR and VEGFR-2, which is a valuable strategy in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.irmdpi.com

AKT (Protein Kinase B): AKT is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and growth. mdpi.comnih.gov Hybrid molecules combining the quinazoline pharmacophore with moieties known to inhibit AKT phosphorylation have been developed. frontiersin.org While some gefitinib-alkylphosphocholine conjugates showed strong EGFR inhibition, they were not effective inhibitors of Akt phosphorylation. frontiersin.org

Tropomyosin Receptor Kinases (Trks): While the provided data focuses heavily on EGFR and VEGFR-2, the general applicability of the quinazoline scaffold against a wide range of tyrosine kinases (TKIs) is well-documented. nih.gov The versatility of this scaffold allows for the development of inhibitors targeting various kinases involved in oncogenesis.

Analysis of Interactions within ATP Binding Sites

The inhibitory action of quinazoline derivatives on protein kinases typically occurs through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. nih.govtbzmed.ac.ir Molecular docking and simulation studies have provided detailed insights into these interactions.

Most first-generation quinazoline inhibitors like gefitinib and erlotinib function as type I inhibitors, binding to the active "DFG-in" conformation of the kinase. nih.gov Key interactions often involve the formation of hydrogen bonds between the quinazoline nitrogen atoms and specific residues in the hinge region of the ATP pocket. For example, potent VEGFR-2 inhibitors have been shown to form hydrogen bonds with key amino acids such as Asp1044 and Glu883. nih.gov

Furthermore, hydrophobic interactions play a crucial role in the binding affinity. nih.gov Modifications at various positions on the quinazoline ring can enhance these interactions. For instance, substituting the aniline (B41778) moiety of gefitinib with a pyrrole (B145914) ring led to increased antitumor activity, and modifications at the N-3 and C-6 positions with electronegative substituents can foster optimal polar and hydrophobic contacts within the EGFR ATP-binding site. nih.govacs.org

| Target Kinase | Inhibitor Type/Derivative | Key Interactions in ATP-Binding Site | Reference |

| EGFR | 4-Anilino-quinazolines (e.g., Gefitinib) | Type I inhibitor, competitive with ATP. Interacts with DFG-motif (Asp855). | nih.gov |

| VEGFR-2 | N-phenyl cyclopropane-1,1-dicarboxamide derivatives | Binds to key amino acids Asp1044 and Glu883; hydrophobic interactions. | nih.gov |

| VEGFR-2 | 4-Alkoxyquinazolines | Binds to the ATP binding site of VEGFR2. | jst.go.jp |

Modulation of Intracellular Signaling Pathways

By inhibiting protein kinases like EGFR and VEGFR-2, quinazoline derivatives can effectively modulate downstream intracellular signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a major cascade regulated by these receptor tyrosine kinases. mdpi.comnih.gov

Inhibition of EGFR or VEGFR-2 by a quinazoline derivative prevents the phosphorylation and activation of PI3K. This, in turn, blocks the phosphorylation of PIP2 to PIP3, a critical step for activating AKT. mdpi.com The subsequent lack of AKT activation disrupts the entire PI3K/Akt/mTOR pathway. nih.govmdpi.com Several studies have demonstrated that novel quinazoline derivatives act as potent PI3K inhibitors and significantly inhibit the PI3K/Akt/mTOR pathway, leading to reduced cancer cell growth and proliferation. nih.govnih.gov For example, a series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were found to be potent PI3K inhibitors that significantly affected p-Akt (S473) levels. nih.gov

Engagement with Other Biomolecular Targets

The therapeutic potential of quinazoline derivatives extends beyond protein kinase inhibition, with studies demonstrating their interaction with a diverse range of other biomolecular targets implicated in various diseases.

DNA Repair Enzymes: Poly(ADP-ribose)polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the base excision repair pathway of DNA single-strand breaks. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. Quinazolinone derivatives have been identified as potent and selective inhibitors of PARP-1. nih.govnih.gov These compounds often act as nicotinamide (B372718) mimetics, occupying the nicotinamide-binding pocket of the enzyme. researchgate.net By utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib, researchers have developed new derivatives with significant PARP-1 inhibitory activity. rsc.org Some compounds have been designed as dual-target inhibitors, co-targeting both PARP-1 and other cancer-relevant proteins like BRD4. nih.govsemanticscholar.org

| Compound Class | Target | Key Findings | Reference |

| Quinazolinone derivatives | PARP-1 | Identified as potent and selective inhibitors. | nih.gov |

| Quinazolin-4(3H)-one derivatives | PARP-1 / BRD4 | Dual-target inhibitors with micromolar potency against both enzymes. | nih.govsemanticscholar.org |

| Quinazolinone derivatives | PARP-1 | 4-quinazolinone scaffold used as a bioisostere of Olaparib's core. | rsc.org |

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an important target for anticancer drugs. mdpi.comsemanticscholar.org Several quinazoline derivatives have been shown to interfere with microtubule dynamics, acting as tubulin polymerization inhibitors or promoters. nih.govsemanticscholar.orgnih.goveurekaselect.com Some 4-anilinoquinazoline (B1210976) derivatives, initially developed as tyrosine kinase inhibitors, were discovered to also inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Other studies have synthesized 2,4-disubstituted quinazoline derivatives that act as promoters of tubulin polymerization. nih.goveurekaselect.com This disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. semanticscholar.orgnih.gov

Cholinesterases, β-Amyloid Aggregation, and Tau Protein

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target drugs, and quinazoline derivatives have emerged as a promising scaffold for this purpose. nih.govmdpi.comnih.gov They have been investigated as inhibitors of key targets in AD pathology:

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for symptomatic treatment of AD. mdpi.com Various quinazoline derivatives, including quinazoline-sulfonamides and 4-substituted aminoquinazolines, have been synthesized and shown to possess significant AChE and BChE inhibitory activities. nih.govresearchgate.netscilit.com

β-Amyloid (Aβ) Aggregation: The accumulation of neurotoxic Aβ plaques is a central hallmark of AD. nih.gov Isomeric 2,4-diaminoquinazoline (DAQ) derivatives have been shown to be potent inhibitors of both Aβ40 and Aβ42 aggregation, with some compounds being significantly more potent than the reference agent curcumin. nih.gov Other quinazoline derivatives have also been designed to prevent Aβ aggregation. nih.gov

Tau Protein: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles is another key pathological feature of AD. Quinazoline derivatives are being explored as potential modulators of tau pathology. nih.govmdpi.comnih.gov Some selective HDAC6 inhibitors based on a quinazolin-4-one structure have been developed, which can increase the acetylation of α-tubulin, a modification that may impact tau-related processes. acs.org

Mechanistic Insights from In Vitro Biochemical and Cell-Based Assays

In vitro assays are fundamental for elucidating the mechanisms through which quinazoline derivatives exert their biological effects. These studies provide crucial information on how these compounds influence cellular processes like cell cycle progression and apoptosis.

Cell Cycle Progression Modulation

A common mechanism of action for anticancer quinazoline derivatives is the induction of cell cycle arrest. By targeting proteins essential for cell cycle checkpoints, these compounds can halt proliferation and lead to cell death.

G2/M Phase Arrest: Many quinazoline derivatives that interfere with tubulin polymerization block cells in the G2/M phase of the cell cycle. semanticscholar.orgnih.gov For example, a 2,4-bis-substituted quinazoline was found to arrest cells in the G2/M phase prior to inducing apoptosis. nih.gov Similarly, PARP-1 inhibiting quinazolinone derivatives have also been shown to cause cell growth arrest at the G2/M phase. rsc.org

G1 Phase Arrest: Other derivatives, particularly those targeting kinase signaling or CDK4/6, induce arrest at the G1 checkpoint. nih.govtandfonline.com For instance, a quinazolin-4(3H)-one derivative designed to co-target PARP1 and BRD4 was found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. Quinazoline derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. nih.gov

Caspase Activation: A key event in apoptosis is the activation of a cascade of cysteine proteases called caspases. Many quinazoline derivatives have been shown to induce the activation of initiator caspases (like caspase-9 for the intrinsic pathway) and executioner caspases (like caspase-3). tandfonline.comnih.govnih.gov

Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Effective anticancer quinazolines often shift the balance towards apoptosis by upregulating Bax and downregulating Bcl-2 expression. tandfonline.comnih.govnih.gov

p53 Upregulation: Quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells through the upregulation of the tumor suppressor protein p53, which in turn can activate the intrinsic apoptotic pathway. nih.gov

| Compound Class | Cellular Effect | Mechanism | Reference |

| 2,4-Bis-substituted quinazolines | G2/M Phase Arrest | Tubulin polymerization promotion | nih.gov |

| 2,4-dibenzylaminoquinazoline | Apoptosis Induction | Caspase-3 activation, chromatin degradation | nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | S and G2/M Phase Arrest | Upregulation of BAX, downregulation of Bcl-2, Caspase-3 activation | nih.gov |

| Quinazolin-4(3H)-one derivatives | G1 Phase Arrest | Co-targeting of PARP1 and BRD4 | nih.gov |

| Quinazolinone derivatives | G1 Phase Arrest, Apoptosis | CDK4/6 inhibition, upregulation of Bax, downregulation of Bcl-2 | tandfonline.com |

| Quinazolinedione derivatives | Apoptosis Induction | Upregulation of caspase-9 and p53, downregulation of Bcl-2 | nih.gov |

Investigation of Coordination Behavior with Metal Ions in Biological Contexts

The interaction of organic molecules with metal ions is a critical aspect of many biological processes. The nitrogen atoms within the quinazoline ring system, along with other potential coordinating groups on its derivatives, can act as ligands, forming complexes with various metal ions. nih.govmdpi.com

The active sites of many enzymes, including some targeted by quinazoline derivatives, are rich in metal ions. acs.org Therefore, metal chelation can be a potential mechanism of action. For instance, the inhibition of fungal group II intron splicing by certain quinazoline derivatives is thought to involve the coordination of metal ions in the intron's active site by the quinazoline and pyridine (B92270) nitrogens, acting in a bidentate fashion similar to a 2,2′-bipyridine ligand. acs.org

Furthermore, synthetic metal complexes of quinazoline-derived Schiff bases (e.g., with Cd(II), Ni(II), Zn(II), and Cu(II)) have been prepared and investigated. nih.gov Characterization studies confirmed that the ligand coordinates to the metal center, often through the lactam oxygen and azomethine nitrogen. nih.gov These metal complexes themselves can exhibit significant biological activity, with studies showing their potential as anticancer agents. nih.gov The formation of such complexes can alter the physicochemical and pharmacological properties of the parent quinazoline derivative, potentially enhancing its therapeutic effect. researchgate.net

Applications in Chemical Biology and Advanced Materials Science

Development as Fluorescent Probes and Bioimaging Reagents

No dedicated studies on the development of 7-Fluoro-2-methylquinazolin-5-amine as a fluorescent probe or bioimaging reagent were found. While the broader class of quinazoline (B50416) derivatives has been explored for fluorescence applications, specific data for this compound is absent. lookchem.com

Characterization of Photophysical Properties

There is no available data characterizing the photophysical properties of this compound. Key metrics such as fluorescence emission spectra, quantum yields, and potential halochromic responses (color changes with pH) have not been reported in the reviewed literature.

Chemical Tools for Target Validation and Biological Pathway Interrogation

While the quinazoline scaffold is a common feature in various biologically active molecules, research specifically employing this compound for target validation or to probe biological pathways is not publicly documented. The compound is listed in some patents for anti-inflammatory agents, but only as one of many potential, non-exemplified starting materials. google.comgoogle.comgoogle.com

Design and Synthesis of Covalent Probes and Mechanism-Based Inhibitors

No literature was identified describing the design or synthesis of covalent probes or mechanism-based inhibitors based on the this compound structure.

Utility in Illuminating Target-Phenotype Relationships in Preclinical Research

There are no published preclinical research findings that utilize this compound to connect a biological target with a specific phenotype.

Integration into Optoelectronic Materials Development

The application of this compound in the development of optoelectronic materials is not documented in the available scientific or patent literature.

Future Research Directions and Unexplored Avenues for 7 Fluoro 2 Methylquinazolin 5 Amine

Rational Design and Development of Next-Generation Analogues

The development of next-generation analogues of 7-Fluoro-2-methylquinazolin-5-amine represents a primary avenue for future research. The quinazoline (B50416) ring system offers multiple positions for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. frontiersin.org Structure-activity relationship (SAR) studies on other quinazoline derivatives have demonstrated that substitutions at various positions can dramatically influence biological activity. nih.gov

Future efforts should focus on systematically modifying the core structure of this compound. This would involve the synthesis of a library of related compounds to explore the impact of different functional groups on potential therapeutic efficacy. For instance, the amine group at the 5-position could be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with biological targets. Similarly, the methyl group at the 2-position could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. nih.gov The fluorine atom at the 7-position is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

| Compound Name | Modification from Parent Compound | Potential Research Focus |

| N-(7-fluoro-2-methylquinazolin-5-yl)acetamide | Acylation of the 5-amine | Investigating the role of hydrogen bond donors/acceptors at this position. |

| 7-Fluoro-2-phenylquinazolin-5-amine | Replacement of the 2-methyl group with a phenyl group | Exploring the impact of aromatic interactions on target binding. |

| 6,7-Difluoro-2-methylquinazolin-5-amine | Addition of a second fluorine atom | Studying the effect of polyfluorination on metabolic stability and activity. |

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of synthetic methodologies, with a focus on green chemistry principles, presents a significant opportunity for the future production of this compound and its analogues. Traditional methods for quinazoline synthesis can sometimes involve harsh reaction conditions and the use of hazardous reagents. acs.org

Future research should aim to develop more environmentally benign and efficient synthetic routes. This could include the use of microwave-assisted organic synthesis to reduce reaction times and energy consumption. nih.gov The exploration of novel catalytic systems, such as metal- and catalyst-free conditions, could also lead to more sustainable and cost-effective production methods. acs.org Furthermore, the development of one-pot, multi-component reactions would be highly desirable to streamline the synthesis of a diverse library of this compound derivatives for biological screening. frontiersin.org

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Advanced computational methodologies, such as molecular docking and molecular dynamics simulations, will be invaluable tools for elucidating the potential mechanisms of action of this compound. nih.gov Given the broad range of biological targets for quinazoline derivatives, in silico screening can help to prioritize experimental studies by predicting potential binding affinities and interaction modes with various proteins. nih.govnih.gov

Future computational work should focus on docking this compound against a panel of known quinazoline-binding proteins, such as kinases and receptors. scielo.brnih.gov These studies can provide insights into the key amino acid residues involved in binding and help to rationalize the design of more potent and selective analogues. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Expanding Research into Novel Chemical Biology Applications and Therapeutic Modalities

The diverse biological activities reported for the quinazoline class of compounds suggest that this compound could have a wide range of potential applications in chemical biology and therapeutics. Quinazoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system-active agents. nih.govnih.gov

A crucial future direction will be to screen this compound and its newly synthesized analogues against a broad array of biological targets to uncover novel therapeutic opportunities. This could involve high-throughput screening in various disease models. Furthermore, the development of this compound-based chemical probes could be a powerful approach to identify and validate new biological targets. The incorporation of fluorine also opens the door to the development of 18F-labeled positron emission tomography (PET) tracers for in vivo imaging, a strategy that has been successfully applied to other fluorinated quinazolines.

| Potential Therapeutic Area | Rationale based on Quinazoline Literature |

| Oncology | Many quinazoline derivatives are potent kinase inhibitors. nih.gov |

| Neurodegenerative Diseases | Quinazoline scaffolds have shown potential as modulators of targets in Alzheimer's disease. nih.gov |

| Infectious Diseases | The quinazoline core is found in compounds with antibacterial and antiviral activity. scielo.br |

| Inflammatory Diseases | Certain quinazoline derivatives exhibit anti-inflammatory properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 7-Fluoro-2-methylquinazolin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors. For example, thiourea analogues or halogenated intermediates are cyclized under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the quinazoline core. Reaction temperature (60–120°C) and solvent polarity significantly impact yield and purity. Post-synthesis purification via column chromatography (e.g., EtOAc/light petroleum gradients) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at δ 160–170 ppm for C-F).

- X-ray Crystallography : Resolves regiochemistry of substituents, as demonstrated for structurally similar pyrazole derivatives .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, especially for halogenated byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use standardized assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin) ensure reproducibility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Cu(II) complexes for cross-coupling) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple assays (e.g., antitubercular vs. anticancer studies) to identify structure-activity relationships (SARs) .

- Proteomics : Use LC-MS/MS to map protein targets, distinguishing on-target effects from off-target interactions .

- Crystallographic Validation : Compare ligand-binding modes (e.g., via PDB structures) to confirm mechanistic hypotheses .

Q. How do substituent modifications (e.g., fluorine vs. methoxy groups) alter the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Determination : Shake-flask method or HPLC retention times quantify lipophilicity changes .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption; fluorine’s electronegativity often enhances membrane diffusion .

Methodological Notes

- Data Integrity : Use encrypted lab software (e.g., ELNs) for traceability and compliance with FAIR principles .

- Experimental Design : Employ factorial design (e.g., Taguchi method) to test multiple variables (temperature, solvent, catalyst) efficiently .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in bioactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.